N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an imidazole ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with altered functional groups .
Scientific Research Applications
N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Materials Science: It is used in the development of metal-organic frameworks (MOFs) and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the imidazole ring and has similar synthetic routes and applications.
4-(1H-benzo[d]imidazol-2-yl)aniline: Another compound with an imidazole ring, used in medicinal chemistry and materials science.
Uniqueness
N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of imidazole, pyrazole, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C12H11N5OS |
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Molecular Weight |
273.32 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5OS/c1-17-9(11(18)15-12-13-4-5-14-12)7-8(16-17)10-3-2-6-19-10/h2-7H,1H3,(H2,13,14,15,18) |
InChI Key |
DUXUOAVKWJZOFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC=CN3 |
Origin of Product |
United States |
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